BenchChemオンラインストアへようこそ!

Nedaplatin

Nephrotoxicity Renal Accumulation Platinum Pharmacokinetics

Nedaplatin (cis-diammineglycolatoplatinum) is a second-generation platinum analogue that shares the DNA-crosslinking mechanism of cisplatin but features a glycolate bidentate leaving group in place of chloride ligands, producing a hydrolysis-stable seven-membered ring structure. This structural modification yields clinically meaningful differentiation: nedaplatin shows plasma protein binding of approximately 50%, compared to 95% for cisplatin and 90% for oxaliplatin, while the dose-limiting toxicity shifts from cisplatin's nephrotoxicity/ototoxicity/neurotoxicity to myelosuppression (thrombocytopenia, neutropenia) similar to carboplatin.

Molecular Formula C2H8N2O3Pt
Molecular Weight 303.18 g/mol
Cat. No. B8050942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNedaplatin
Molecular FormulaC2H8N2O3Pt
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESC(C(=O)O)O.[NH2-].[NH2-].[Pt+2]
InChIInChI=1S/C2H4O3.2H2N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H2;/q;2*-1;+2
InChIKeyKLNFSAOEKUDMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nedaplatin: A Second-Generation Platinum Analogue with Distinctive Toxicity Profile for Oncology Procurement


Nedaplatin (cis-diammineglycolatoplatinum) is a second-generation platinum analogue that shares the DNA-crosslinking mechanism of cisplatin but features a glycolate bidentate leaving group in place of chloride ligands, producing a hydrolysis-stable seven-membered ring structure [1]. This structural modification yields clinically meaningful differentiation: nedaplatin shows plasma protein binding of approximately 50%, compared to 95% for cisplatin and 90% for oxaliplatin, while the dose-limiting toxicity shifts from cisplatin's nephrotoxicity/ototoxicity/neurotoxicity to myelosuppression (thrombocytopenia, neutropenia) similar to carboplatin [1][2]. Approved primarily in Japan and China for head and neck, lung, esophageal, ovarian, and cervical cancers, nedaplatin is delivered at 80–100 mg/m² intravenously, and its pharmacokinetic profile is similar to that of carboplatin, with a favourable correlation between AUC and creatinine clearance [3].

Why Cisplatin, Carboplatin, or Oxaliplatin Cannot Substitute for Nedaplatin Without Quantitative Risk-Benefit Reassessment in Chemoradiotherapy Protocols


Platinum analogues within the same class cannot be interchanged without altering both the therapeutic index and the expected toxicity budget. Although nedaplatin, cisplatin, carboplatin, and oxaliplatin all generate DNA-platinum adducts, their activation kinetics, protein binding, tissue accumulation, and toxicity spectra differ markedly. For example, renal accumulation of cisplatin at 3.75 mg/kg produces nephrotoxicity equivalent to nedaplatin at 24 mg/kg—a roughly sixfold difference in kidney platinum burden at equitoxic renal doses [1]. Meanwhile, the dose-limiting toxicity differs: cisplatin causes neuro-, nephro-, and ototoxicity; oxaliplatin produces neurotoxicity; carboplatin and nedaplatin share myelosuppression as the primary dose limiter, yet nedaplatin carries a significantly higher incidence of grade 3/4 thrombocytopenia (19.4% vs. 3.8% for cisplatin) [2][3]. Thus, substitution without quantitative rebalancing of the toxicity–efficacy calculus risks either overtoxicity or undertreatment, particularly in multimodality chemoradiotherapy settings where organ-sparing and cumulative dose constraints are critical.

Quantitative Differentiation Evidence for Nedaplatin Against Closest Platinum Analogues: A Procurement-Relevant Comparator Guide


Renal Safety Advantage of Nedaplatin Over Cisplatin: Sixfold Higher Dose for Equivalent Nephrotoxicity

Nedaplatin demonstrates a substantial renal safety margin over cisplatin. Kidney tissue accumulation of cisplatin administered at 3.75 mg/kg in rats was similar to that of nedaplatin administered at 24 mg/kg, indicating an approximately 6.4-fold higher nedaplatin dose required to achieve the same renal platinum burden [1]. At these equi-accumulative doses, plasma creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) increases were comparable, confirming that the lower renal accumulation of nedaplatin is the mechanistic basis for its reduced clinical nephrotoxicity [1][2]. In patients with nasopharyngeal carcinoma receiving concurrent chemoradiotherapy, nephrotoxicity occurred in 9.1% of the nedaplatin group versus 17.9% in the cisplatin group—a 49% relative reduction [3].

Nephrotoxicity Renal Accumulation Platinum Pharmacokinetics

Gastrointestinal Toxicity Reduction: Vomiting Incidence Lowered by 34% with Nedaplatin vs. Cisplatin in Phase III Cervical Cancer Trial

In a randomized phase III trial of concurrent chemoradiotherapy for cervical cancer (stage IB-IVA, n=160), nedaplatin-based therapy produced substantially lower gastrointestinal toxicity compared with cisplatin. Vomiting occurred in 40 patients (50%) in the nedaplatin group versus 61 patients (76.3%) in the cisplatin group—a 34% relative reduction. Nausea was reported by 44 patients (55%) versus 67 (83.8%), and anorexia by 52 (65%) versus 71 (88.8%) in the nedaplatin and cisplatin groups respectively [1]. At the same time, 3-year overall survival was not significantly different between groups (median 30.5 months for nedaplatin vs. 28.5 months for cisplatin; HR 0.131, 95% CI 0.016-1.068, P=0.058), confirming that superior gastrointestinal tolerability does not come at the expense of efficacy [1].

Gastrointestinal Toxicity Cervical Cancer Phase III Randomized Trial

Efficacy Non-Inferiority Confirmed in Two Phase III Settings: 5-Year Survival Parity with Cisplatin in Nasopharyngeal Carcinoma

Two independent large-scale studies confirm that nedaplatin achieves efficacy non-inferior to cisplatin in chemoradiotherapy for nasopharyngeal carcinoma (NPC). In a retrospective cohort of 538 stage II-IVa NPC patients, 5-year overall survival was 81.5% for nedaplatin vs. 80.6% for cisplatin (HR 0.815, 95% CI 0.548–1.212, P=0.311), with 5-year PFS of 79.2% vs. 75.9% (HR 0.815, 95% CI 0.559–1.188, P=0.286) [1]. In a separate three-arm comparison with lobaplatin (n=141), complete response rates for nasopharynx were 93.9% (nedaplatin) vs. 89.3% (cisplatin), confirming at least equivalent local tumour control [2]. These data, combined with the phase III cervical cancer trial showing similar 3-year OS, establish that nedaplatin does not sacrifice oncologic outcomes while providing differentiated toxicity advantages [3].

Nasopharyngeal Carcinoma Overall Survival Non-Inferiority

Dermatitis and Mucositis Spectrum: 55% Lower Incidence of Grade ≥2 Radiation Dermatitis vs. Cisplatin in Head and Neck Chemoradiotherapy

The toxicity spectrum of nedaplatin differs qualitatively from cisplatin in the setting of head and neck chemoradiotherapy. While cisplatin predominantly causes gastrointestinal and renal toxicity, nedaplatin shifts the toxicity toward haematological events. Specifically, grade ≥2 radiation dermatitis occurred in 27.3% of nedaplatin patients versus 60.7% with cisplatin—a 55% relative reduction [1]. However, grade 3–4 mucositis was higher with nedaplatin (47.6%) versus cisplatin (32.6%), per the Nature Scientific Reports cohort [2]. This differential toxicity fingerprint allows protocol-based selection: nedaplatin is preferable when severe skin toxicity would compromise treatment delivery, while cisplatin may be favored where mucosal protection is paramount.

Radiation Dermatitis Mucositis Head and Neck Cancer

Protein Binding and Pharmacokinetic Divergence: 50% Free Fraction for Nedaplatin vs. 5% for Cisplatin—Implications for AUC-Guided Dosing

Nedaplatin exhibits approximately 50% plasma protein binding, markedly lower than cisplatin (~95%) and oxaliplatin (~90%), while being higher than carboplatin (low/negligible) [1]. This intermediate protein binding means that a substantially higher fraction of administered platinum remains free and pharmacologically active compared with cisplatin, which has implications both for antitumor activity and toxicity. In parallel, the pharmacokinetic profile of nedaplatin is similar to that of carboplatin rather than cisplatin, with a favourable linear correlation between AUC and creatinine clearance, suggesting that renal function-based dosing strategies (analogous to Calvert formula for carboplatin) may be applicable [2]. The hydrolysis of nedaplatin proceeds via a double-step hydration mechanism yielding the same active diaquodiammine-platinum species as cisplatin, but the rate of activation is modulated by the glycolate leaving group, contributing to the differentiated toxicity profile [3].

Protein Binding Pharmacokinetics Therapeutic Drug Monitoring

Differential Ototoxicity: Cochlear Nerve Fiber Damage Pattern of Nedaplatin Contrasts with Cisplatin Hair Cell Toxicity—Clinical Hearing Preservation

The ototoxic mechanisms of nedaplatin and cisplatin are mechanistically distinct. In cochlear explant culture models, nedaplatin preferentially damages auditory nerve fibers at low concentrations and hair cells only at high concentrations, whereas cisplatin causes dose-dependent hair cell loss [1]. This cellular-level divergence translates into clinical differences: in a phase III NPC trial, any-grade or grade 3–4 late auditory/hearing toxicity was significantly more common in the cisplatin group than in the nedaplatin group [2]. Electrophysiological and histological evaluation in animal models confirmed that nedaplatin produced less elevation of auditory brainstem response thresholds compared with cisplatin, supporting classification as a platinum agent with reduced ototoxic liability [3].

Ototoxicity Auditory Nerve Hearing Preservation

Evidence-Based Application Scenarios for Nedaplatin Procurement and Formulary Inclusion Based on Differentiated Toxicity–Efficacy Data


Cisplatin-Intolerant or Renally Compromised Patient Populations in Curative-Intent Chemoradiotherapy

In patients with baseline renal impairment (eGFR 30–60 mL/min), prior cisplatin exposure, or conditions predisposing to nephrotoxicity (e.g., diabetes, hypertension), nedaplatin-based chemoradiotherapy should be prioritised over cisplatin. The 49% relative reduction in nephrotoxicity incidence (9.1% vs. 17.9%) and the sixfold higher renal accumulation threshold provide quantitative justification for this selection, while 5-year OS and PFS remain statistically equivalent [1][2]. Institutional procurement should stock nedaplatin specifically for these renal-vulnerable cohorts, with dosing guided by creatinine clearance nomograms.

Head and Neck Chemoradiotherapy with High Risk of Grade ≥2 Radiation Dermatitis

For NPC and other head and neck cancers where severe radiation dermatitis (grade ≥2) leads to treatment interruptions, nutritional compromise, and secondary infection, nedaplatin concurrent with IMRT offers a 55% relative reduction in dermatitis incidence (27.3% vs. 60.7% for cisplatin) at equivalent oncologic efficacy [3]. Procurement should be linked to institutional protocols for head and neck IMRT, particularly in tropical/developing regions where skin toxicity management imposes disproportionate healthcare costs.

Organ Preservation Protocols Requiring Minimised Gastrointestinal Toxicity Without Efficacy Trade-Off

In cervical cancer and other pelvic malignancies where concurrent chemoradiotherapy is delivered with curative intent, the 34% relative reduction in vomiting incidence (50% vs. 76.3%) and 27% reduction in anorexia (65% vs. 88.8%) with nedaplatin versus cisplatin, demonstrated in a randomised phase III trial, directly supports formulary inclusion for centres with high volumes of cervical cancer chemoradiotherapy [4]. Reduced antiemetic consumption and fewer treatment delays translate into measurable cost offsets that can be incorporated into pharmacoeconomic justification for procurement.

Paediatric, Adolescent, and Young Adult (AYA) Oncology with Mandatory Hearing Surveillance

For AYA patients with germ cell tumours, sarcomas, or head and neck malignancies where cumulative cisplatin ototoxicity poses lifelong morbidity, nedaplatin's differential cochlear toxicity pattern—preferentially affecting auditory nerve fibres rather than hair cells at low concentrations—provides a scientifically grounded, clinically validated rationale for substitution [5]. Phase III trial data confirm significantly lower rates of late auditory toxicities with nedaplatin-based chemoradiotherapy [6]. Procurement for paediatric/AYA oncology units should be accompanied by audiological monitoring protocols and long-term hearing outcome data collection to further strengthen the evidence base.

Quote Request

Request a Quote for Nedaplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.